(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS No.: 851803-47-9
Cat. No.: VC4872067
Molecular Formula: C18H16F2N2OS
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851803-47-9 |
|---|---|
| Molecular Formula | C18H16F2N2OS |
| Molecular Weight | 346.4 |
| IUPAC Name | (3,4-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C18H16F2N2OS/c1-12-3-2-4-13(9-12)11-24-18-21-7-8-22(18)17(23)14-5-6-15(19)16(20)10-14/h2-6,9-10H,7-8,11H2,1H3 |
| Standard InChI Key | OYAXPEQEBSZQEJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F |
Introduction
(3,4-Difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound featuring a difluorophenyl group, a methylbenzylthio group, and an imidazole ring. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Chemical Formula and Molecular Weight
Synonyms and Identifiers
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PubChem CID: 5187816
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InChI: InChI=1S/C18H16F2N2OS/c1-12-2-4-13(5-3-12)11-24-18-21-8-9-22(18)17(23)14-6-7-15(19)16(20)10-14/h2-7,10H,8-9,11H2,1H3
Synthesis and Preparation Methods
The synthesis of (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves multi-step organic reactions. A general approach includes:
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Formation of the Imidazole Ring: This typically involves the cyclization of a diamine with a carbonyl compound.
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Introduction of the Difluorophenyl Group: This can be achieved through a substitution reaction using a difluorinated aromatic compound.
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Attachment of the Methylbenzylthio Group: This involves a thiolation reaction where a thiol group is introduced to the imidazole ring.
Biological Activity and Applications
While specific biological activities of (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone are not detailed in available literature, compounds with similar structures often exhibit potential as enzyme inhibitors or receptor modulators. Their applications can range from pharmaceuticals to materials science, depending on their properties.
Comparison with Similar Compounds
| Compound | Structure Features | Potential Applications |
|---|---|---|
| (4-Bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Bromophenyl, methylbenzylthio, imidazole | Pharmaceutical research |
| (3,4-Difluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Difluorophenyl, methylbenzylthio, imidazole | Potential enzyme inhibitors |
| 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran | Fluorophenyl, imidazole, pyran | 5-Lipoxygenase inhibitors |
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